molecular formula C14H16N2O B14035583 (3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine

(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine

Cat. No.: B14035583
M. Wt: 228.29 g/mol
InChI Key: GQHMNZGZXHZLEN-IUZLNWEFSA-N
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Description

(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine is a nitrogen-containing heterocyclic compound. It is characterized by a fused bicyclic structure that includes an oxazolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a cyano-substituted aldehyde, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine is unique due to its specific bicyclic structure, which combines an oxazolidine ring with a pyridine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug discovery.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(3S,8aS)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile

InChI

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12?,13-,14+/m1/s1

InChI Key

GQHMNZGZXHZLEN-IUZLNWEFSA-N

Isomeric SMILES

C1C[C@H]2N([C@H](CO2)C3=CC=CC=C3)C(C1)C#N

Canonical SMILES

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N

Origin of Product

United States

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